molecular formula C20H18ClN3O2 B11468370 6-(4-chlorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

6-(4-chlorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B11468370
M. Wt: 367.8 g/mol
InChI Key: ZQUXIGGXZYJZEZ-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone derivatives, followed by cyclization and further functional group modifications . The reaction conditions often involve the use of strong bases like sodium methoxide in methanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects . For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-1-methyl-4-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C20H18ClN3O2/c1-12-3-5-13(6-4-12)18-17-16(23(2)20(26)22-18)11-24(19(17)25)15-9-7-14(21)8-10-15/h3-10,18H,11H2,1-2H3,(H,22,26)

InChI Key

ZQUXIGGXZYJZEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)C4=CC=C(C=C4)Cl)N(C(=O)N2)C

Origin of Product

United States

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